REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[CH2:10][CH:11]([OH:15])[CH2:12][CH2:13][Cl:14].[OH-].[Na+]>O>[Cl:14][CH2:13][CH2:12][CH:11]([OH:15])[CH2:10][O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCCl)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the procedure of Preparation 7 from 45 g
|
Type
|
CUSTOM
|
Details
|
(36.1%) of product which melted at 62°-64° C. after recrystallization from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(COC1=CC=C(C=C1)Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |